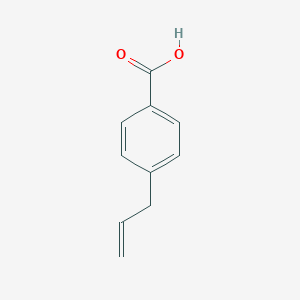

4-(2-Propenyl)benzoic acid

Description

BenchChem offers high-quality 4-(2-Propenyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Propenyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-prop-2-enylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h2,4-7H,1,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBCFIVNTXHMQGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459732 | |

| Record name | 4-(2-Propenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076-99-9 | |

| Record name | 4-(2-Propen-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Propenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Allylbenzoic Acid (CAS: 1076-99-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-allylbenzoic acid, a versatile organic compound with potential applications in various scientific fields, including drug discovery and materials science. This document consolidates its physicochemical properties, spectroscopic data, synthesis and reactivity, and potential biological significance based on available scientific literature.

Core Physicochemical Properties

4-Allylbenzoic acid, also known as 4-(prop-2-en-1-yl)benzoic acid, is a substituted aromatic carboxylic acid. Its core structure consists of a benzoic acid moiety with an allyl group attached at the para position. This combination of a reactive allyl group and a carboxylic acid function makes it a valuable building block in organic synthesis.

| Property | Value | Reference |

| CAS Number | 1076-99-9 | N/A |

| Molecular Formula | C₁₀H₁₀O₂ | N/A |

| Molecular Weight | 162.19 g/mol | N/A |

| Melting Point | 104-105 °C | [1] |

| Boiling Point | 286.9 °C at 760 mmHg | [1] |

| Solubility | While specific quantitative data for 4-allylbenzoic acid is not readily available, benzoic acid itself is slightly soluble in water and soluble in organic solvents like ethanol, ether, and benzene. The presence of the allyl group may slightly increase its lipophilicity. | N/A |

Spectroscopic Data

Detailed experimental spectroscopic data for 4-allylbenzoic acid is not widely published. The following are predicted and characteristic spectral features based on the analysis of similar benzoic acid derivatives.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 4-allylbenzoic acid is expected to show distinct signals for the aromatic, vinylic, and allylic protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet | 1H | Carboxylic acid proton (-COOH) |

| ~7.9 - 8.1 | Doublet | 2H | Aromatic protons ortho to -COOH |

| ~7.2 - 7.4 | Doublet | 2H | Aromatic protons meta to -COOH |

| ~5.9 - 6.1 | Multiplet | 1H | Vinylic proton (-CH=CH₂) |

| ~5.0 - 5.2 | Multiplet | 2H | Terminal vinylic protons (=CH₂) |

| ~3.4 - 3.6 | Doublet | 2H | Allylic protons (-CH₂-) |

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum would provide insights into the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~172 | Carboxylic acid carbon (-COOH) |

| ~145 | Aromatic carbon attached to the allyl group |

| ~138 | Quaternary aromatic carbon attached to -COOH |

| ~137 | Vinylic carbon (-CH=CH₂) |

| ~130 | Aromatic carbons ortho to -COOH |

| ~129 | Aromatic carbons meta to -COOH |

| ~116 | Terminal vinylic carbon (=CH₂) |

| ~40 | Allylic carbon (-CH₂-) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and allyl functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 2500-3300 (broad) | O-H | Stretching (in carboxylic acid dimer) |

| ~1680-1710 | C=O | Stretching (in carboxylic acid) |

| ~1640 | C=C | Stretching (alkene) |

| ~1600, ~1450 | C=C | Stretching (aromatic ring) |

| ~1300 | C-O | Stretching (in carboxylic acid) |

| ~910, ~990 | =C-H | Bending (alkene) |

Mass Spectrometry (Predicted)

The mass spectrum would likely show a molecular ion peak at m/z 162. Key fragmentation patterns would involve the loss of the carboxylic acid group and fragmentation of the allyl chain.

Synthesis and Reactivity

4-Allylbenzoic acid can be synthesized through various established organic chemistry reactions. Two common approaches are the Grignard reaction and Suzuki coupling.

Experimental Protocols

Synthesis via Grignard Reaction

This method involves the reaction of a Grignard reagent, formed from an allyl-substituted aryl halide, with carbon dioxide.

-

Step 1: Formation of 4-Allylphenylmagnesium Bromide. In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are reacted with 4-allyl-1-bromobenzene in anhydrous diethyl ether or tetrahydrofuran (THF). The reaction is typically initiated with a small crystal of iodine.

-

Step 2: Carboxylation. The freshly prepared Grignard reagent is then slowly added to a flask containing crushed dry ice (solid CO₂).

-

Step 3: Work-up. The reaction mixture is quenched with dilute hydrochloric acid. The product, 4-allylbenzoic acid, is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification. The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol/water.[2][3]

Synthesis via Suzuki Coupling

This palladium-catalyzed cross-coupling reaction provides a versatile route to 4-allylbenzoic acid.[4][5]

-

Reactants: 4-Bromobenzoic acid, allylboronic acid or a suitable derivative, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C), and a base (e.g., K₂CO₃ or Na₂CO₃).

-

Solvent: A mixture of an organic solvent (e.g., toluene, ethanol) and water is commonly used.

-

Procedure: The reactants are combined in the solvent system and heated under an inert atmosphere until the reaction is complete (monitored by TLC or GC).

-

Work-up: The reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography or recrystallization.

Recrystallization Protocol

A general procedure for the purification of benzoic acid derivatives by recrystallization is as follows:

-

Dissolve the crude 4-allylbenzoic acid in a minimum amount of a hot solvent (e.g., ethanol).

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution is heated briefly.

-

Hot filter the solution to remove insoluble impurities and the charcoal.

-

Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

Reactivity

The chemical reactivity of 4-allylbenzoic acid is dictated by its three main functional components: the carboxylic acid group, the aromatic ring, and the allyl group.

-

Carboxylic Acid Group: Can undergo esterification, amidation, and reduction to the corresponding alcohol.

-

Aromatic Ring: Can participate in electrophilic aromatic substitution reactions, although the carboxylic acid group is deactivating.

-

Allyl Group: The double bond can undergo various addition reactions (e.g., hydrogenation, halogenation, epoxidation) and can also be involved in cross-coupling reactions.

Biological Activity and Potential Applications in Drug Development

While direct studies on the biological activity of 4-allylbenzoic acid are limited, the broader class of benzoic acid derivatives has been extensively investigated for various pharmacological effects.

Potential Pharmacological Activities (Inferred from Derivatives):

-

Anti-inflammatory Activity: Many benzoic acid derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[9][10][11]

-

Antimicrobial Activity: Various substituted benzoic acids have shown activity against a range of bacteria and fungi.[12][13][14][15] The lipophilicity of the allyl group could potentially enhance membrane permeability and antimicrobial efficacy.

-

Enzyme Inhibition: Benzoic acid derivatives have been explored as inhibitors for various enzymes, including 5α-reductase[16][17] and α-amylase[18]. The specific interactions of the 4-allyl substituent with enzyme active sites would require further investigation.

-

Coenzyme Q Biosynthesis Modulation: Some analogs of 4-hydroxybenzoic acid have been shown to impact coenzyme Q biosynthesis.[19]

The presence of the allyl group offers a reactive handle for further chemical modification, making 4-allylbenzoic acid a valuable scaffold for the synthesis of novel drug candidates.

Mandatory Visualizations

Synthesis Workflow

Caption: Synthetic routes to 4-allylbenzoic acid.

Potential Biological Activity Relationship

Caption: Inferred relationships between structure and potential bioactivity.

Experimental Analysis Workflow

Caption: A logical workflow for the analysis of synthesized 4-allylbenzoic acid.

References

- 1. 4-ALLYL-BENZOIC ACID | 1076-99-9 [chemicalbook.com]

- 2. mason.gmu.edu [mason.gmu.edu]

- 3. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 7. famu.edu [famu.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ANTI-INFLAMMATORY ACTIVITY OF SODIUM SALT OF 4-(O-β-D-GLUCOPYRANOSYLOXY)BENZOIC ACID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]

- 14. Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

Technical Overview of 4-(2-Propenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the fundamental physicochemical properties of 4-(2-Propenyl)benzoic acid, a compound of interest in organic synthesis and medicinal chemistry.

Physicochemical Data

The core molecular properties of 4-(2-Propenyl)benzoic acid are summarized below. These values are essential for experimental design, analytical method development, and computational modeling.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₂ | [1][2][3][4] |

| Molecular Weight | 162.19 g/mol | [1][4] |

| Monoisotopic Mass | 162.068079557 Da | [5] |

| Physical Form | Solid | [1] |

| CAS Registry Number | 1076-99-9 | [2] |

Compound Identification

For unambiguous identification and literature cross-referencing, the following identifiers are provided:

| Identifier Type | Identifier |

| InChI Key | YBCFIVNTXHMQGZ-UHFFFAOYSA-N |

| SMILES | OC(=O)c1ccc(CC=C)cc1 |

| MDL Number | MFCD02259925 |

Methodology for Molecular Weight Determination

The molecular weight of a chemical compound is a fundamental property derived from its molecular formula and the atomic weights of its constituent elements. The protocol for this determination is standardized and follows the principles outlined by the International Union of Pure and Applied Chemistry (IUPAC).

Experimental Protocol: Calculation of Molecular Weight

-

Establish the Molecular Formula: The first step is to determine the precise molecular formula of the compound. For 4-(2-Propenyl)benzoic acid, the established formula is C₁₀H₁₀O₂[1][2][3][4]. This indicates that each molecule contains 10 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms.

-

Obtain Standard Atomic Weights: The standard atomic weights for each element are sourced from the IUPAC Periodic Table of the Elements.

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u

-

Oxygen (O): 15.999 u

-

-

Calculate Total Mass for Each Element: The number of atoms of each element is multiplied by its standard atomic weight.

-

Total Mass of Carbon = 10 atoms × 12.011 u/atom = 120.11 u

-

Total Mass of Hydrogen = 10 atoms × 1.008 u/atom = 10.08 u

-

Total Mass of Oxygen = 2 atoms × 15.999 u/atom = 31.998 u

-

-

Summation for Molecular Weight: The total masses of each constituent element are summed to yield the molecular weight of the compound.

-

Molecular Weight = 120.11 u + 10.08 u + 31.998 u = 162.188 u

-

-

Conversion to Molar Mass: The calculated molecular weight in atomic mass units (u) is numerically equivalent to the molar mass in grams per mole ( g/mol ). The value is typically rounded for practical use.

Logical Workflow for Property Determination

The process of identifying and calculating the key molecular properties of a compound follows a clear and logical progression, from initial identification to final calculation.

Caption: Workflow for Molecular Weight Calculation.

References

- 1. 4-(2-Propenyl)benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Benzoic acid, 2-propenyl ester [webbook.nist.gov]

- 4. Benzoic acid, 2-propenyl ester (CAS 583-04-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 4-(Prop-1-en-2-yl)benzoic acid | C10H10O2 | CID 277919 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-(2-Propenyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-(2-Propenyl)benzoic acid, also known as 4-allylbenzoic acid. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document outlines the expected spectroscopic data based on the analysis of its constituent functional groups and data from analogous compounds. Detailed experimental protocols for acquiring such data are also provided.

Chemical Structure and Properties

-

IUPAC Name: 4-(2-Propen-1-yl)benzoic acid

-

Synonyms: 4-Allylbenzoic acid

-

CAS Number: 1076-99-9[1]

-

Molecular Formula: C₁₀H₁₀O₂[2]

-

Molecular Weight: 162.19 g/mol [2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-(2-Propenyl)benzoic acid. These predictions are based on established chemical shift and absorption frequency ranges for the functional groups present in the molecule, namely a para-substituted aromatic ring, a carboxylic acid, and an allyl group.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 - 12.5 | Singlet, broad | 1H | -COOH |

| ~8.0 - 8.1 | Doublet | 2H | Aromatic H (ortho to -COOH) |

| ~7.3 - 7.4 | Doublet | 2H | Aromatic H (ortho to -CH₂-) |

| ~5.9 - 6.1 | Multiplet | 1H | -CH=CH₂ |

| ~5.1 - 5.2 | Multiplet | 2H | -CH=CH₂ |

| ~3.4 - 3.5 | Doublet | 2H | -CH₂- |

Prediction based on typical chemical shifts for aromatic protons in 4-substituted benzoic acids and protons of an allyl group.[3]

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | -COOH |

| ~145 | Aromatic C (ipso, attached to -CH₂-) |

| ~136 | -CH=CH₂ |

| ~130 | Aromatic CH (ortho to -COOH) |

| ~129 | Aromatic C (ipso, attached to -COOH) |

| ~128 | Aromatic CH (ortho to -CH₂-) |

| ~116 | -CH=CH₂ |

| ~40 | -CH₂- |

Prediction based on typical chemical shifts for carbons in 4-substituted benzoic acids and an allyl group.[3][4][5][6][7]

Predicted FT-IR Data

Sample Preparation: KBr pellet or thin film

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (carboxylic acid dimer) |

| 3080 - 3010 | Medium | =C-H stretch (alkene and aromatic) |

| 2980 - 2850 | Medium | C-H stretch (alkane) |

| 1710 - 1680 | Strong | C=O stretch (carboxylic acid dimer) |

| 1640 - 1620 | Medium | C=C stretch (alkene) |

| 1610, 1580, 1500 | Medium-Weak | C=C stretch (aromatic ring) |

| 1440 - 1395 | Medium | O-H bend |

| 1320 - 1210 | Strong | C-O stretch |

| 990, 910 | Strong | =C-H bend (out-of-plane) |

Prediction based on characteristic infrared absorption frequencies for carboxylic acids, aromatic compounds, and alkenes.[8]

Predicted Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

| m/z | Predicted Fragment |

| 162 | [M]⁺ (Molecular Ion) |

| 145 | [M - OH]⁺ |

| 133 | [M - C₂H₅]⁺ |

| 117 | [M - COOH]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

Prediction based on common fragmentation patterns of aromatic carboxylic acids and allylic compounds.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as 4-(2-Propenyl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H and ¹³C NMR

-

Sample Preparation: Weigh approximately 5-10 mg of 4-(2-Propenyl)benzoic acid and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition for ¹H NMR:

-

Set the spectral width to approximately 15 ppm.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans (typically 8-16 for good signal-to-noise).

-

Acquire the Free Induction Decay (FID).

-

-

Data Acquisition for ¹³C NMR:

-

Switch the nucleus to ¹³C.

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128 or more) due to the low natural abundance and longer relaxation times of ¹³C.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. KBr Pellet Method

-

Sample Preparation:

-

Grind 1-2 mg of 4-(2-Propenyl)benzoic acid with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

-

Pellet Formation: Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

3.3.1. Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of 4-(2-Propenyl)benzoic acid into the mass spectrometer. For a solid sample, this is typically done using a direct insertion probe.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like 4-(2-Propenyl)benzoic acid.

Caption: Workflow for the synthesis and spectroscopic characterization of 4-(2-Propenyl)benzoic acid.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 4-(2-Propenyl)benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0001870) [hmdb.ca]

- 5. faculty.fiu.edu [faculty.fiu.edu]

- 6. researchgate.net [researchgate.net]

- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the FT-IR Spectrum of 4-Allylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-allylbenzoic acid. The information herein is curated for professionals in research, scientific analysis, and drug development to facilitate the identification and characterization of this compound. While an experimental spectrum for 4-allylbenzoic acid is not publicly available, this guide presents a predicted spectrum and a thorough breakdown of the characteristic vibrational modes based on the well-established spectral data of its constituent functional groups: a carboxylic acid, a para-substituted benzene ring, and an allyl group.

Predicted FT-IR Data for 4-Allylbenzoic Acid

The expected vibrational frequencies for 4-allylbenzoic acid are summarized in the table below. These values are derived from the characteristic absorption ranges of its functional moieties.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid |

| ~3080-3010 | Medium | =C-H stretch | Aromatic & Alkene |

| ~2980-2850 | Medium to Weak | C-H stretch | Alkyl (Allyl) |

| ~1700-1680 | Strong | C=O stretch | Carboxylic Acid |

| ~1640-1620 | Medium to Weak | C=C stretch | Alkene (Allyl) |

| ~1610, ~1510, ~1450 | Medium to Strong | C=C stretch | Aromatic Ring |

| ~1420-1380 | Medium | C-H bend | Alkyl (Allyl) |

| ~1320-1210 | Strong | C-O stretch | Carboxylic Acid |

| ~990 and ~910 | Strong | =C-H bend (out-of-plane) | Alkene (Allyl) |

| ~850-800 | Strong | C-H bend (out-of-plane) | para-Substituted Aromatic |

Interpretation of Key Spectral Features

The FT-IR spectrum of 4-allylbenzoic acid is characterized by the distinct vibrational modes of its three primary functional components.

-

Carboxylic Acid Group: The most prominent feature is a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[1] A strong, sharp peak is also expected between 1700 and 1680 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration.[1][2] Furthermore, a strong C-O stretching band should appear in the 1320-1210 cm⁻¹ region.[1]

-

Para-Substituted Benzene Ring: The aromatic nature of the molecule will be evident from several absorptions. The aromatic C-H stretching vibrations typically appear between 3080 and 3010 cm⁻¹. The characteristic C=C stretching vibrations within the benzene ring are expected to produce sharp bands of variable intensity at approximately 1610, 1510, and 1450 cm⁻¹. A strong out-of-plane C-H bending vibration between 850 and 800 cm⁻¹ is a key indicator of para-substitution on the benzene ring.

-

Allyl Group: The allyl group will contribute several characteristic peaks. The C-H stretching of the sp² and sp³ hybridized carbons will appear around 3080-3020 cm⁻¹ and 2980-2850 cm⁻¹, respectively. The C=C stretching of the terminal alkene is expected to show a medium to weak absorption in the 1640-1620 cm⁻¹ range. The most diagnostic peaks for the allyl group are the strong out-of-plane C-H bending (wagging) vibrations of the vinyl group, which typically appear near 990 cm⁻¹ and 910 cm⁻¹.

Experimental Protocols for FT-IR Analysis

The acquisition of an FT-IR spectrum for a solid sample like 4-allylbenzoic acid can be achieved through several methods. The two most common techniques are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR) spectroscopy.

Potassium Bromide (KBr) Pellet Method

This traditional transmission method involves dispersing the solid sample in a matrix of dry KBr powder and pressing it into a thin, transparent pellet.

Methodology:

-

Sample Preparation: Grind 1-2 mg of the solid sample in an agate mortar.

-

Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar.[3] Gently mix the sample and KBr until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder mixture into a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.[4]

-

Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Analysis: Record the spectrum, typically in the 4000-400 cm⁻¹ range. A background spectrum of a pure KBr pellet should be recorded separately and subtracted from the sample spectrum.

Attenuated Total Reflectance (ATR) Method

ATR is a popular and rapid technique that requires minimal sample preparation.[5][6][7][8][9] It is based on the measurement of the total internal reflection of an infrared beam.[5][7]

Methodology:

-

Instrument Setup: Ensure the ATR accessory, equipped with a suitable crystal (e.g., diamond or germanium), is correctly installed in the FT-IR spectrometer.

-

Background Scan: Record a background spectrum with a clean, empty ATR crystal surface.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Apply firm and even pressure to the sample using the built-in pressure clamp to ensure good contact between the sample and the crystal.

-

Spectral Acquisition: Collect the FT-IR spectrum of the sample. The instrument's software will automatically perform the background subtraction.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

Logical Workflow for FT-IR Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the FT-IR spectrum of a solid organic compound.

Caption: A flowchart illustrating the key steps in FT-IR analysis of a solid sample.

References

- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. researchgate.net [researchgate.net]

- 3. shimadzu.com [shimadzu.com]

- 4. azom.com [azom.com]

- 5. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 6. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 7. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 8. s4science.at [s4science.at]

- 9. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

Mass Spectrometry of 4-(2-Propenyl)benzoic Acid: A Technical Overview

This guide provides a detailed technical overview of the mass spectrometric analysis of 4-(2-propenyl)benzoic acid, also known as 4-allylbenzoic acid. The content is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering insights into its expected fragmentation patterns, hypothetical experimental protocols, and data interpretation.

Introduction

4-(2-Propenyl)benzoic acid is an aromatic carboxylic acid with an unsaturated alkyl side chain. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in various matrices. While specific experimental data for this compound is not widely published, its fragmentation pattern can be predicted based on the well-established principles of mass spectrometry and the known behavior of structurally similar molecules, such as benzoic acid and other alkenyl-substituted aromatic compounds.

Predicted Fragmentation Pattern

The mass spectrum of 4-(2-propenyl)benzoic acid is expected to be characterized by several key fragmentation pathways, primarily driven by the carboxylic acid group and the allyl side chain. Ionization, typically by electron ionization (EI), would generate a molecular ion (M⁺•) which then undergoes a series of fragmentation reactions.

The primary fragmentation events anticipated are:

-

Loss of the hydroxyl group (-•OH): This is a common fragmentation for carboxylic acids, leading to the formation of a stable acylium ion.

-

Loss of the carboxyl group (-COOH): This results in the formation of an allylbenzene cation.

-

Benzylic cleavage: Cleavage of the bond between the aromatic ring and the allyl group can lead to the formation of a stable tropylium-like ion or a resonance-stabilized benzyl cation.

-

Rearrangement and subsequent fragmentation: The allyl group may undergo rearrangements, such as a McLafferty-type rearrangement, if sterically feasible, leading to characteristic neutral losses.

The following diagram illustrates the predicted major fragmentation pathway for 4-(2-propenyl)benzoic acid.

Caption: Predicted electron ionization fragmentation pathway of 4-(2-propenyl)benzoic acid.

Tabulated Mass Spectral Data

The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for 4-(2-propenyl)benzoic acid under electron ionization. The relative abundances are hypothetical and serve to illustrate the expected prominence of each fragment.

| m/z | Proposed Ion Structure | Formula | Interpretation | Hypothetical Relative Abundance (%) |

| 162 | [M]⁺• | [C₁₀H₁₀O₂]⁺• | Molecular Ion | 60 |

| 145 | [M - OH]⁺ | [C₁₀H₉O]⁺ | Loss of hydroxyl radical | 85 |

| 117 | [M - COOH]⁺ | [C₉H₉]⁺ | Loss of carboxyl group | 100 (Base Peak) |

| 122 | [M - C₃H₄]⁺• | [C₇H₆O₂]⁺• | Loss of allene via rearrangement | 40 |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion | 55 |

Experimental Protocols

A standard approach for the mass spectrometric analysis of 4-(2-propenyl)benzoic acid would involve gas chromatography coupled with mass spectrometry (GC-MS), which is well-suited for volatile and semi-volatile organic compounds.

1. Sample Preparation:

-

Derivatization (Optional but Recommended): To improve volatility and thermal stability, the carboxylic acid group can be derivatized. A common method is esterification to form the methyl ester using diazomethane or by heating with methanol and an acid catalyst. Silylation using reagents like BSTFA is also a viable option.

-

Dissolution: The analyte (either derivatized or underivatized) is dissolved in a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

2. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis, at a temperature of 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).

-

Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

Solvent Delay: A suitable delay (e.g., 3 minutes) to prevent filament damage from the solvent peak.

-

The following diagram illustrates a typical experimental workflow for the GC-MS analysis of 4-(2-propenyl)benzoic acid.

Navigating the Solubility Landscape of 4-Allylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Allylbenzoic acid, a substituted aromatic carboxylic acid, presents a unique profile for investigation in various scientific domains, including medicinal chemistry and materials science. A fundamental physicochemical property governing its application is its solubility in different solvent systems. This technical guide addresses the current landscape of solubility data for 4-allylbenzoic acid, providing a comprehensive experimental framework for its determination. Due to a notable absence of publicly available quantitative solubility data for this specific compound, this document serves as a methodological resource to empower researchers to generate reliable and reproducible solubility profiles. The guide outlines a detailed experimental protocol, a template for data presentation, and a discussion of the anticipated solubility behavior based on its structural characteristics.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical determinant of its bioavailability, formulation feasibility, and overall developability. For a compound like 4-allylbenzoic acid, understanding its solubility in a range of solvents—from polar protic to nonpolar aprotic—is essential for designing effective purification methods, developing stable formulations, and predicting its behavior in biological systems. The presence of both a hydrophilic carboxylic acid group and a lipophilic allyl-substituted benzene ring suggests a nuanced solubility profile that warrants detailed investigation.

Current State of Knowledge: An Identified Data Gap

Anticipated Solubility Profile of 4-Allylbenzoic Acid

Based on its molecular structure, certain predictions can be made about the solubility of 4-allylbenzoic acid:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxylic acid group is capable of hydrogen bonding with protic solvents. However, the nonpolar allyl group and benzene ring will limit its solubility in highly polar solvents like water. Its solubility is expected to be low in water but should increase with the addition of co-solvents like ethanol or methanol, which can interact with both the polar and nonpolar regions of the molecule.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can act as hydrogen bond acceptors for the carboxylic acid proton. Good solubility is anticipated in these solvents due to a combination of dipole-dipole interactions and the ability to solvate the aromatic ring.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The allyl group and the benzene ring will favor solubility in nonpolar solvents through van der Waals interactions. However, the polar carboxylic acid group will likely lead to limited solubility in highly nonpolar solvents like hexane.

Experimental Protocol for Solubility Determination

To address the existing data gap, the following detailed experimental protocol for determining the equilibrium solubility of 4-allylbenzoic acid is provided. This method is based on the widely accepted shake-flask method.

4.1. Materials and Equipment

-

4-Allylbenzoic acid (high purity, >98%)

-

A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane, toluene)

-

Scintillation vials or sealed glass test tubes

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance (accurate to ±0.1 mg)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

pH meter (for aqueous solutions)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-allylbenzoic acid to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stirrer with controlled temperature (e.g., 25 °C).

-

Equilibrate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the clear supernatant.

-

-

Quantification:

-

Prepare a series of standard solutions of 4-allylbenzoic acid of known concentrations in the respective solvent.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

-

Dilute the supernatant samples with the appropriate solvent to fall within the linear range of the calibration curve.

-

Analyze the diluted samples by HPLC to determine the concentration of 4-allylbenzoic acid.

-

-

Data Reporting:

-

Calculate the solubility as the average of at least three independent measurements.

-

Express the solubility in various units such as mg/mL, g/L, and mol/L.

-

The following diagram illustrates the experimental workflow for determining the solubility of 4-allylbenzoic acid.

Experimental workflow for solubility determination.

Data Presentation

The experimentally determined solubility data for 4-allylbenzoic acid should be compiled into a clear and concise table to facilitate comparison across different solvents. A recommended template is provided below.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (g/L) | Molar Solubility (mol/L) |

| Water | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Ethanol | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Methanol | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Acetone | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Ethyl Acetate | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Hexane | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Toluene | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| [Other Solvents] | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

Conclusion

While a comprehensive, publicly available dataset on the solubility of 4-allylbenzoic acid is currently lacking, this technical guide provides the necessary framework for researchers to independently and accurately determine this crucial physicochemical parameter. The detailed experimental protocol, coupled with the foundational understanding of its expected solubility behavior, empowers scientists and drug development professionals to generate the data required to advance their research and development activities involving this promising molecule. The systematic collection and future publication of such data will be invaluable to the broader scientific community.

Physical and chemical characteristics of 4-(2-Propenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Propenyl)benzoic acid, also commonly known as 4-allylbenzoic acid, is an organic compound with the chemical formula C₁₀H₁₀O₂. It is a derivative of benzoic acid, featuring a propenyl (or allyl) group attached to the para position of the benzene ring. This bifunctional molecule, possessing both a carboxylic acid and a reactive alkene group, serves as a versatile building block in organic synthesis. Its unique structure makes it a valuable intermediate in the preparation of a variety of more complex molecules, with potential applications in materials science and the development of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the physical and chemical characteristics of 4-(2-Propenyl)benzoic acid, including its properties, spectral data, and relevant experimental protocols.

Physical and Chemical Characteristics

The fundamental physical and chemical properties of 4-(2-Propenyl)benzoic acid are summarized in the table below, providing a consolidated reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀O₂ | |

| Molecular Weight | 162.19 g/mol | |

| CAS Number | 1076-99-9 | [1] |

| Appearance | Solid | |

| Melting Point | 103-105 °C | |

| Boiling Point (Predicted) | 286.9 ± 19.0 °C | |

| pKa (Predicted) | 4.34 ± 0.10 | |

| InChI Key | YBCFIVNTXHMQGZ-UHFFFAOYSA-N | |

| SMILES | OC(=O)c1ccc(CC=C)cc1 |

Spectroscopic Data

Detailed experimental spectroscopic data for 4-(2-Propenyl)benzoic acid is not widely published. However, the expected spectral characteristics can be inferred from the known properties of its constituent functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the allyl group, and the acidic proton of the carboxylic acid. The aromatic protons would likely appear as two doublets in the region of 7-8 ppm. The allyl group would exhibit a multiplet for the methine proton (-CH=) around 5.8-6.1 ppm, two multiplets for the terminal vinyl protons (=CH₂) between 5.0-5.3 ppm, and a doublet for the benzylic methylene protons (-CH₂-) around 3.4 ppm. The carboxylic acid proton would be a broad singlet at a downfield chemical shift, typically above 10 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the carboxylic acid carbon (around 170-180 ppm), the aromatic carbons (in the 120-150 ppm range), and the carbons of the allyl group (vinyl carbons between 115-140 ppm and the methylene carbon around 40 ppm).

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong carbonyl (C=O) stretching vibration should appear around 1680-1710 cm⁻¹. Characteristic C=C stretching of the allyl group and the aromatic ring would be observed in the 1600-1680 cm⁻¹ region. C-H stretching vibrations for the aromatic and vinyl groups are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 162. The fragmentation pattern would likely involve the loss of the carboxyl group (M-45) and fragmentation of the allyl chain.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and purification of 4-(2-Propenyl)benzoic acid are not commonly found in standard literature. However, general synthetic strategies for analogous compounds can be adapted.

Synthesis of 4-(2-Propenyl)benzoic Acid

A plausible synthetic route for 4-(2-Propenyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction. This method involves the palladium-catalyzed reaction of an aryl halide (e.g., 4-iodobenzoic acid or 4-bromobenzoic acid) with an allylboronic acid derivative, such as allylboronic acid pinacol ester.

Workflow for Suzuki-Miyaura Coupling:

Synthesis workflow for 4-(2-Propenyl)benzoic acid via Suzuki-Miyaura coupling.

General Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-halobenzoic acid (1 equivalent), allylboronic acid pinacol ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Workup: Cool the reaction mixture to room temperature. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to protonate the carboxylate. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Another potential synthetic approach is the Wittig reaction, starting from 4-formylbenzoic acid and a suitable phosphonium ylide derived from an allyl halide.

Purification by Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds like 4-(2-Propenyl)benzoic acid.

Workflow for Recrystallization:

Purification workflow for 4-(2-Propenyl)benzoic acid by recrystallization.

General Procedure:

-

Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot.

-

Dissolution: Place the crude 4-(2-Propenyl)benzoic acid in an Erlenmeyer flask and add a minimal amount of the hot solvent to just dissolve the solid.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. The flask can then be placed in an ice bath to maximize crystal yield.

-

Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Drying: Dry the crystals in a vacuum oven or air-dry to remove any residual solvent.

Reactivity and Stability

The chemical reactivity of 4-(2-Propenyl)benzoic acid is dictated by its two primary functional groups: the carboxylic acid and the allyl group.

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction to the corresponding alcohol. The acidity of the benzoic acid moiety is influenced by the electron-donating or -withdrawing nature of the substituent at the para position.

-

Allyl Group: The double bond in the allyl group is susceptible to a variety of reactions, including hydrogenation, halogenation, epoxidation, and polymerization. This reactive handle allows for the incorporation of the molecule into larger polymeric structures.

The compound should be stored in a cool, dry place away from oxidizing agents. Stability under normal laboratory conditions is expected to be good.

Biological Activity and Signaling Pathways

Currently, there is limited specific information in the public domain regarding the biological activity and associated signaling pathways of 4-(2-Propenyl)benzoic acid. While various benzoic acid derivatives have been investigated for a wide range of biological activities, including antimicrobial and anti-inflammatory effects, dedicated studies on the 4-allyl substituted version are scarce.[2][3][4]

Future research may explore the potential of this compound to interact with various biological targets. The presence of both a lipophilic allyl group and a polar carboxylic acid suggests that it could exhibit interesting pharmacokinetic properties and potentially interact with receptors or enzymes that have binding pockets accommodating such features. Any investigation into its biological effects would necessitate screening against various cell lines and targets to elucidate potential mechanisms of action and signaling pathway involvement.

Conclusion

4-(2-Propenyl)benzoic acid is a valuable synthetic intermediate with a unique combination of a carboxylic acid and an alkene functionality. This guide has provided a summary of its known physical and chemical properties, predicted spectroscopic characteristics, and general experimental protocols for its synthesis and purification. While specific experimental data, particularly regarding its biological activity, remains limited, the structural features of this compound suggest a potential for its use in the development of novel materials and bioactive molecules. Further research is warranted to fully explore the potential of this versatile chemical building block.

References

- 1. 4-ALLYL-BENZOIC ACID | 1076-99-9 [chemicalbook.com]

- 2. Benzoic acid, a weak organic acid food preservative, exerts specific effects on intracellular membrane trafficking pathways in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New benzoic acid derivatives with retinoid activity: lack of direct correlation between biological activity and binding to cellular retinoic acid binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(2-Propenyl)benzoic Acid and its Synonyms

For researchers, scientists, and professionals in drug development, a precise understanding of chemical compounds is paramount. This guide provides a comprehensive overview of 4-(2-Propenyl)benzoic acid, a molecule of interest in various research and development applications. This document details its nomenclature, chemical properties, and provides a foundation for further investigation into its synthesis and potential biological activities.

Nomenclature and Synonyms

4-(2-Propenyl)benzoic acid is known by several synonyms in scientific literature and chemical databases. The consistent use of these names is crucial for accurate data retrieval and communication. The most common synonyms are:

-

4-Allylbenzoic acid : This is a widely used and accepted name.[1][2]

-

4-(prop-2-en-1-yl)benzoic acid : This is the systematic IUPAC name, providing an unambiguous description of the molecular structure.[1]

-

p-Allylbenzoic acid : The 'p-' or 'para-' prefix indicates the substitution pattern on the benzene ring.

Other identifiers include its CAS Number, 1076-99-9 , which is a unique numerical identifier assigned by the Chemical Abstracts Service.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-(2-Propenyl)benzoic acid is presented in the table below. This data is essential for designing experimental protocols, including dissolution, formulation, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C10H10O2 | [1][2] |

| Molecular Weight | 162.19 g/mol | [1][2] |

| CAS Number | 1076-99-9 | [1] |

| Appearance | Solid | [3] |

| SMILES String | OC(=O)c1ccc(CC=C)cc1 | [1][3] |

| InChI Key | YBCFIVNTXHMQGZ-UHFFFAOYSA-N | [3] |

Related Compounds of Interest

In the broader context of benzoic acid derivatives, several related structures are often studied. Understanding these analogs can provide insights into structure-activity relationships. Some examples include:

-

4-(prop-1-en-2-yl)benzoic acid (4-isopropenylbenzoic acid) : An isomer with a different placement of the double bond in the side chain.[4]

-

4-(2-Methyl-2-propenyl)benzoic acid : A derivative with an additional methyl group on the propenyl chain.[5][6]

-

4-Benzoylbenzoic acid : Features a benzoyl group at the para position.[7]

-

4-Benzylbenzoic acid : Contains a benzyl substituent.[8]

-

4-Acetylbenzoic Acid : Characterized by an acetyl group at the para position.[9]

Experimental Considerations

Due to the technical nature of this guide, detailed experimental protocols from the literature would typically be included here. However, at present, specific, reproducible experimental protocols for the synthesis or biological evaluation of 4-(2-Propenyl)benzoic acid require a more extensive literature search.

Future sections of this guide would ideally detail:

-

Synthesis Protocols : Step-by-step procedures for the chemical synthesis of 4-(2-Propenyl)benzoic acid, including reagents, reaction conditions, and purification methods.

-

Analytical Methods : Validated analytical techniques for the identification and quantification of the compound, such as NMR, Mass Spectrometry, and HPLC.

-

Biological Assays : Detailed methodologies for in vitro and in vivo studies to assess the biological activity of the compound, including any known signaling pathway involvement.

Signaling Pathways and logical relationships

To illustrate the potential interactions of 4-(2-Propenyl)benzoic acid in a biological context, a hypothetical signaling pathway diagram is presented below. This diagram serves as a template for visualizing how a compound of this nature might influence cellular processes, which would be populated with specific molecular targets as more data becomes available.

Caption: A diagram illustrating a hypothetical signaling pathway.

This guide serves as a foundational resource for professionals engaged in the study of 4-(2-Propenyl)benzoic acid. Further in-depth literature review is recommended to build upon this information with specific experimental details and biological data.

References

- 1. 4-(prop-2-en-1-yl)benzoic acid | 1076-99-9 | Buy Now [molport.com]

- 2. 4-ALLYL-BENZOIC ACID | 1076-99-9 [chemicalbook.com]

- 3. 4-(2-Propenyl)benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-(Prop-1-en-2-yl)benzoic acid | C10H10O2 | CID 277919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(2-Methyl-2-propenyl)benzoic acid | C11H12O2 | CID 23149500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(2-Methyl-2-propenyl)benzoic acid | 168194-08-9 | Benchchem [benchchem.com]

- 7. 4-Benzoylbenzoic acid | C14H10O3 | CID 69147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Benzylbenzoic acid | C14H12O2 | CID 136429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Acetylbenzoic Acid | C9H8O3 | CID 11470 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Nuances of Purity: A Technical Guide to 4-Allylbenzoic Acid Specifications

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is a cornerstone of safety, efficacy, and reproducibility. 4-Allylbenzoic acid, a versatile building block in organic synthesis, is no exception. This technical guide provides an in-depth overview of the purity specifications for 4-allylbenzoic acid, offering a framework for its analysis and quality control. While specific regulatory monographs for this compound are not widely available, this document compiles typical purity expectations, potential impurity profiles based on common synthetic routes, and detailed analytical methodologies adapted from established practices for similar aromatic carboxylic acids.

Purity Specifications and Impurity Profile

The acceptable purity of 4-allylbenzoic acid is dictated by its intended application, with more stringent requirements for use in later-stage drug development. Commercial suppliers typically offer grades with purities of ≥95% and ≥98.0%.[1][2] A comprehensive purity assessment, however, extends beyond the principal component to include a profile of potential impurities.

Table 1: Typical Purity Specifications for 4-Allylbenzoic Acid

| Parameter | Specification | Typical Analytical Technique |

| Appearance | White to off-white crystalline powder or solid | Visual Inspection |

| Identity | Conforms to the structure of 4-allylbenzoic acid | FTIR, NMR, Mass Spectrometry |

| Assay (Purity) | ≥ 98.0% (by HPLC or GC) | HPLC-UV, GC-FID |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Residue on Ignition | ≤ 0.1% | Gravimetry |

| Heavy Metals | ≤ 10 ppm | ICP-MS or Colorimetric Methods |

| Residual Solvents | Ph. Eur./USP <467> limits | Headspace GC-MS |

| Individual Unknown Impurity | ≤ 0.10% | HPLC-UV |

| Total Impurities | ≤ 0.5% | HPLC-UV |

The impurity profile of 4-allylbenzoic acid is intrinsically linked to its synthetic pathway. A common laboratory and industrial synthesis involves the palladium-catalyzed Heck coupling of 4-bromobenzoic acid with an allyl source. This process can introduce several classes of impurities.

Table 2: Potential Impurities in 4-Allylbenzoic Acid

| Impurity Class | Potential Impurities | Origin |

| Starting Materials | 4-Bromobenzoic acid | Incomplete reaction |

| Allylating agent (e.g., allylboronic acid pinacol ester) | Excess reagent or incomplete reaction | |

| Reaction By-products | Isomeric allylbenzoic acids (e.g., 3-allylbenzoic acid) | Non-specific coupling |

| Dimerized products of 4-bromobenzoic acid | Side reaction | |

| Products of allyl group isomerization | Side reaction | |

| Catalyst Residues | Palladium | From the Heck coupling catalyst |

| Phosphine ligands | From the Heck coupling catalyst | |

| Solvents | Toluene, Dioxane, DMF, etc. | Reaction or purification solvents |

Experimental Protocols for Purity Determination

A multi-faceted analytical approach is essential for the comprehensive characterization of 4-allylbenzoic acid's purity. The following are representative protocols adapted from methodologies for similar aromatic acids.

High-Performance Liquid Chromatography (HPLC-UV) for Assay and Impurity Profiling

HPLC with UV detection is the primary method for determining the assay (purity) and quantifying impurities.

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A time-programmed gradient from a higher concentration of Mobile Phase A to a higher concentration of Mobile Phase B to ensure the elution of both polar and non-polar impurities. A typical gradient might start at 95:5 (A:B) and ramp to 10:90 (A:B) over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 230 nm.[3]

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the 4-allylbenzoic acid sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

-

Quantification: The percentage purity is calculated by dividing the peak area of 4-allylbenzoic acid by the total area of all peaks (area normalization). Impurity levels are determined by comparing their peak areas to that of a qualified reference standard or by area normalization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

GC-MS is a powerful technique for identifying and quantifying volatile organic impurities and residual solvents. Due to the low volatility of carboxylic acids, derivatization is often required.

Protocol:

-

Derivatization: Esterify the carboxylic acid group to a more volatile form, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by conversion to its methyl ester using diazomethane or methanol with an acid catalyst.

-

GC Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to separate compounds with a wide range of boiling points.

-

Injection Mode: Splitless or split, depending on the concentration of the analytes.

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

Identification: Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).

-

Quantification: For residual solvents, a headspace GC-MS method is typically employed, with quantification against external standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of 4-allylbenzoic acid and can also be used for quantitative analysis (qNMR).

Protocol:

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument: 400 MHz or higher NMR spectrometer.

-

¹H NMR: Acquire a standard proton spectrum. The characteristic signals for the allyl group (protons on the double bond and the methylene group) and the aromatic protons should be present in the correct integration ratios.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the number of unique carbon atoms in the molecule.

-

Purity Assessment: The absence of significant signals from impurities provides a qualitative measure of purity. For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample, and the purity of 4-allylbenzoic acid is calculated by comparing the integral of one of its signals to the integral of a signal from the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups in the 4-allylbenzoic acid molecule.

Protocol:

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using an Attenuated Total Reflectance - ATR accessory) or as a KBr pellet.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Characteristic Absorptions:

-

O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong absorption band around 1700-1680 cm⁻¹.

-

C=C stretch (alkene and aromatic): Bands in the region of 1650-1450 cm⁻¹.

-

=C-H bend (alkene): Bands around 1000-650 cm⁻¹.

-

C-H stretch (aromatic and alkene): Bands above 3000 cm⁻¹.

-

Visualizing the Quality Control Process

The following diagrams illustrate the workflow and logical relationships involved in the purity specification of 4-allylbenzoic acid.

Conclusion

Ensuring the high purity of 4-allylbenzoic acid is paramount for its successful application in research and drug development. This guide outlines a robust framework for establishing its quality specifications. By employing a combination of chromatographic and spectroscopic techniques, researchers and quality control professionals can confidently assess the purity, identify potential impurities, and ensure the suitability of 4-allylbenzoic acid for its intended purpose. The provided experimental protocols and logical workflows serve as a valuable starting point for developing and implementing a comprehensive quality control strategy.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(2-Propenyl)benzoic Acid

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-(2-propenyl)benzoic acid, also known as 4-allylbenzoic acid. The synthesis is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-bromobenzoic acid and allylboronic acid pinacol ester. This method offers a robust and efficient route to the target compound, which is a valuable building block in the development of pharmaceuticals and functional materials. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

4-(2-Propenyl)benzoic acid is a bifunctional molecule containing a carboxylic acid and a terminal alkene. This unique combination of functional groups makes it an attractive starting material for the synthesis of a wide range of more complex molecules, including polymers and biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] Its tolerance of a wide variety of functional groups, coupled with generally high yields and mild reaction conditions, makes it an ideal choice for the synthesis of substituted benzoic acids.[2][3]

This protocol details the synthesis of 4-(2-propenyl)benzoic acid from commercially available starting materials, providing a reliable method for its preparation in a laboratory setting.

Reaction Scheme

The overall reaction scheme for the synthesis of 4-(2-propenyl)benzoic acid is presented below:

Reaction of 4-bromobenzoic acid with allylboronic acid pinacol ester in the presence of a palladium catalyst and a base to yield 4-(2-propenyl)benzoic acid.

Data Presentation

Table 1: Physicochemical Properties of 4-(2-Propenyl)benzoic Acid

| Property | Value | Reference |

| IUPAC Name | 4-(prop-2-en-1-yl)benzoic acid | - |

| CAS Number | 1076-99-9 | [4] |

| Molecular Formula | C₁₀H₁₀O₂ | [5] |

| Molecular Weight | 162.19 g/mol | [4][5] |

| Appearance | Solid | [5] |

| Purity (Typical) | ≥95% | [4] |

Table 2: Reagents for Synthesis

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |

| 4-Bromobenzoic Acid | 201.02 | 5.0 | 1.005 g | Starting Material |

| Allylboronic acid pinacol ester | 168.04 | 6.0 | 1.008 g | Coupling Partner |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.15 | 173 mg | Catalyst |

| Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 | 2.073 g | Base |

| 1,4-Dioxane | 88.11 | - | 40 mL | Solvent |

| Water (degassed) | 18.02 | - | 10 mL | Solvent |

Table 3: Expected Spectroscopic Data for 4-(2-Propenyl)benzoic Acid

| Technique | Expected Chemical Shifts (ppm) |

| ¹H NMR | ~12.5 (s, 1H, COOH), 7.9-8.1 (d, 2H, Ar-H), 7.2-7.4 (d, 2H, Ar-H), 5.9-6.1 (m, 1H, -CH=), 5.0-5.2 (m, 2H, =CH₂), 3.4-3.6 (d, 2H, Ar-CH₂-) |

| ¹³C NMR | ~172 (C=O), ~145 (Ar-C), ~137 (-CH=), ~130 (Ar-CH), ~129 (Ar-CH), ~128 (Ar-C), ~116 (=CH₂), ~40 (Ar-CH₂-) |

Experimental Protocol

4.1. Materials and Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Nitrogen or Argon gas inlet

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware

-

pH paper

4.2. Reagent Preparation

-

All reagents should be of analytical grade and used as received unless otherwise noted.

-

Water should be degassed prior to use by bubbling with nitrogen or argon for at least 30 minutes.

4.3. Reaction Procedure

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzoic acid (1.005 g, 5.0 mmol), allylboronic acid pinacol ester (1.008 g, 6.0 mmol), and potassium carbonate (2.073 g, 15.0 mmol).

-

The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Nitrogen or Argon) by evacuating and backfilling three times.

-

Add 1,4-dioxane (40 mL) and degassed water (10 mL) to the flask via syringe.

-

Stir the mixture at room temperature for 15 minutes to ensure dissolution of the reagents.

-

To the stirred solution, add tetrakis(triphenylphosphine)palladium(0) (173 mg, 0.15 mmol).

-

Attach a reflux condenser to the flask and heat the reaction mixture to 90 °C under a continuous flow of inert gas.

-

Maintain the reaction at 90 °C for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

4.4. Work-up and Purification

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 50 mL of water and 50 mL of ethyl acetate.

-

Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

-

Carefully acidify the aqueous layer to a pH of approximately 2 with 2M hydrochloric acid. A white precipitate should form.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 4-(2-propenyl)benzoic acid can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.

Visualization of Experimental Workflow

Caption: Experimental workflow for the synthesis of 4-(2-propenyl)benzoic acid.

Safety Precautions

-

This experiment should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

-

Palladium catalysts are toxic and should be handled with care.

-

1,4-Dioxane is a flammable solvent and a suspected carcinogen. Avoid inhalation and skin contact.

-

Allylboronic acid pinacol ester is an irritant.

-

Handle all chemicals in accordance with their Safety Data Sheets (SDS).

References

Application Notes and Protocols: Preparation of 4-Allylbenzoic Acid from p-Bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Allylbenzoic acid is a valuable building block in organic synthesis, finding applications in the development of polymers, liquid crystals, and pharmaceutical intermediates. Its structure combines a rigid aromatic core with a reactive allyl group, allowing for a variety of subsequent chemical modifications. This document provides a detailed protocol for the synthesis of 4-allylbenzoic acid from commercially available p-bromobenzoic acid via a Suzuki-Miyaura cross-coupling reaction. The described method offers high efficiency and good functional group tolerance, making it a reliable approach for laboratory-scale synthesis.

Reaction Principle

The synthesis is based on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between an aryl halide (p-bromobenzoic acid) and an organoboron reagent (potassium allyltrifluoroborate). The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the allyltrifluoroborate in the presence of a base, and concluding with reductive elimination to yield the desired 4-allylbenzoic acid and regenerate the active palladium(0) catalyst.

Experimental Protocols

Materials and Reagents

-

p-Bromobenzoic acid (99%)

-

Potassium allyltrifluoroborate (98%)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Ethanol (95%)

-

Water (deionized)

-

Diethyl ether

-

Hydrochloric acid (2 M)

-

Magnesium sulfate (anhydrous)

-

Celite

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure: Suzuki-Miyaura Coupling

-